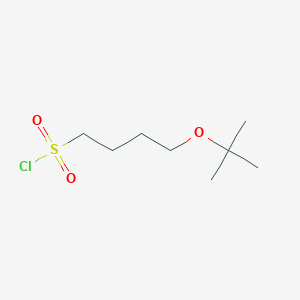

4-(Tert-butoxy)butane-1-sulfonyl chloride

Description

Contextualization within the Landscape of Organosulfur Compounds

Organosulfur compounds, organic molecules containing one or more carbon-sulfur bonds, are integral to numerous areas of chemistry and biology. They are found in a vast array of natural products, pharmaceuticals, and materials. The diverse oxidation states of sulfur (from -2 in thiols to +6 in sulfones) contribute to the rich and varied chemistry of these compounds, making them crucial components in organic synthesis. 4-(Tert-butoxy)butane-1-sulfonyl chloride belongs to the class of sulfonyl halides, a subset of organosulfur compounds characterized by a sulfonyl group (-SO2-) attached to a halogen.

Significance of the Sulfonyl Chloride Functional Group in Synthetic Transformations

The sulfonyl chloride functional group (-SO2Cl) is a cornerstone of synthetic organic chemistry due to its high electrophilicity and the excellent leaving group ability of the chloride ion. This reactivity allows sulfonyl chlorides to readily undergo nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions lead to the formation of stable sulfonamides, sulfonate esters, and thioesters, respectively. tandfonline.comacs.org The resulting sulfonamides, in particular, are a common motif in a multitude of pharmaceutical agents, highlighting the importance of sulfonyl chlorides as key synthetic precursors. Furthermore, sulfonyl chlorides can participate in various other transformations, including Friedel-Crafts reactions and reductions, underscoring their versatility in constructing complex molecular architectures.

Overview of the Compound's Potential as a Versatile Synthetic Building Block

The unique structure of this compound endows it with significant potential as a versatile synthetic building block. The presence of the tert-butoxy (B1229062) group, a widely used acid-labile protecting group, allows for the introduction of the butanesulfonyl moiety into a molecule, with the option of subsequent deprotection of the ether linkage under specific acidic conditions. This dual functionality enables chemists to perform transformations at the sulfonyl chloride terminus while the tert-butoxy group masks a potential hydroxyl functionality. The four-carbon aliphatic chain also provides a flexible spacer, which can be advantageous in the design of molecules where specific spatial arrangements of functional groups are required.

Physicochemical and Spectroscopic Data

While detailed experimental data for this compound is not extensively available in the literature, its basic properties can be tabulated, and its spectroscopic characteristics can be predicted based on the known properties of its constituent functional groups.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₇ClO₃S |

| Molecular Weight | 228.73 g/mol organic-chemistry.org |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | A singlet around 1.2-1.4 ppm (9H) for the tert-butyl protons. Multiplets corresponding to the methylene (B1212753) protons of the butane (B89635) chain, with the protons adjacent to the sulfonyl chloride group being the most downfield shifted (around 3.7 ppm). acdlabs.comacdlabs.comnih.gov |

| ¹³C NMR | A signal for the quaternary carbon of the tert-butyl group and a signal for the methyl carbons. Four distinct signals for the carbons of the butane chain, with the carbon attached to the sulfonyl group being the most deshielded. |

| IR Spectroscopy | Strong characteristic absorption bands for the asymmetric and symmetric stretching of the S=O bond in the sulfonyl chloride group, expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. C-H stretching bands for the alkyl groups around 2800-3000 cm⁻¹. acdlabs.comblogspot.com |

Synthesis and Reactivity

Due to the limited specific literature on this compound, its synthesis and reactivity are discussed here based on well-established methodologies for analogous compounds.

Plausible Synthetic Routes

A likely synthetic pathway to this compound would involve the oxidative chlorination of the corresponding thiol, 4-(tert-butoxy)butane-1-thiol. This transformation is a common and efficient method for the preparation of sulfonyl chlorides. acs.orgorganic-chemistry.orgresearchgate.net

One potential multi-step synthesis could be:

Synthesis of 4-(tert-butoxy)butane-1-thiol: This precursor could be synthesized from 4-chloro-1-butanol (B43188) by first protecting the alcohol as a tert-butyl ether and then converting the chloride to a thiol, for example, via reaction with thiourea (B124793) followed by hydrolysis.

Oxidative Chlorination: The resulting 4-(tert-butoxy)butane-1-thiol could then be subjected to oxidative chlorination. Several reagents are effective for this purpose, including a combination of hydrogen peroxide and thionyl chloride, or N-chlorosuccinimide in the presence of an acid. tandfonline.comorganic-chemistry.org

Expected Chemical Reactivity

The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. It is expected to readily react with a variety of nucleophiles in substitution reactions.

Reaction with Amines (Sulfonamide Formation): In the presence of a base, it would react with primary and secondary amines to yield the corresponding N-substituted 4-(tert-butoxy)butane-1-sulfonamides. This is one of the most important reactions of sulfonyl chlorides.

Reaction with Alcohols (Sulfonate Ester Formation): With alcohols, in the presence of a base like pyridine (B92270), it would form 4-(tert-butoxy)butane-1-sulfonate esters.

Hydrolysis: Like most sulfonyl chlorides, it would be susceptible to hydrolysis, reacting with water to form the corresponding 4-(tert-butoxy)butane-1-sulfonic acid.

The tert-butoxy group is expected to be stable under the basic or neutral conditions typically employed for reactions at the sulfonyl chloride center. However, it can be cleaved under acidic conditions to reveal the corresponding alcohol, offering further synthetic possibilities.

Potential Applications in Organic Synthesis

The bifunctional nature of this compound opens up several potential applications in organic synthesis.

Introduction of a Protected Sulfonated Linker: It can be used to introduce a four-carbon chain terminating in a sulfonyl group, with the other end protected as a tert-butyl ether. This would be valuable in the synthesis of complex molecules where a linker is needed to connect different parts of the molecule and where subsequent deprotection to reveal a hydroxyl group is desired.

Precursor for Novel Functional Molecules: The sulfonamides and sulfonate esters derived from this reagent could themselves be valuable intermediates or target molecules. For example, sulfonamides are known for their wide range of biological activities. The tert-butoxy group could be deprotected at a later stage to introduce a hydroxyl group, allowing for further functionalization or altering the pharmacological properties of the molecule.

Solid-Phase Synthesis: The sulfonyl chloride could be used to attach a linker to a solid support that has nucleophilic groups (e.g., amino or hydroxyl groups). The tert-butoxy group could then be deprotected and used as a point of attachment for building a larger molecule on the solid phase.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17ClO3S |

|---|---|

Molecular Weight |

228.74 g/mol |

IUPAC Name |

4-[(2-methylpropan-2-yl)oxy]butane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H17ClO3S/c1-8(2,3)12-6-4-5-7-13(9,10)11/h4-7H2,1-3H3 |

InChI Key |

KKNCRTDOKLROPS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Tert Butoxy Butane 1 Sulfonyl Chloride

Established Synthetic Routes and Precursor Chemistry

The choice of synthetic route is often dictated by the availability and stability of the starting materials. For 4-(Tert-butoxy)butane-1-sulfonyl chloride, precursors would logically include the corresponding sulfonic acid or various thio-derivatives.

One of the most traditional and direct methods for preparing sulfonyl chlorides is the reaction of a sulfonic acid or its corresponding salt with a chlorinating agent. lookchem.com The precursor, 4-(tert-butoxy)butane-1-sulfonic acid, would be converted to the target sulfonyl chloride using common inorganic acid chlorides.

Key reagents for this transformation include:

Thionyl chloride (SOCl₂) : Often used with a catalytic amount of N,N-dimethylformamide (DMF).

Phosphorus pentachloride (PCl₅) : A powerful chlorinating agent.

Phosphoryl chloride (POCl₃) . nih.gov

The general reaction is as follows:

R-SO₃H + PCl₅ → R-SO₂Cl + POCl₃ + HCl R-SO₃H + SOCl₂ → R-SO₂Cl + SO₂ + HCl

Despite the effectiveness of these reagents, the synthesis can be hampered by harsh reaction conditions and the use of hazardous materials. lookchem.com Recent advancements have introduced milder reagents, such as 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-hexachloride (TAPC), which can facilitate this conversion under solvent-free conditions. lookchem.com

| Reagent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Thionyl chloride (SOCl₂) | Reflux, often with catalytic DMF | Readily available, gaseous byproducts are easily removed | Can require high temperatures, corrosive |

| Phosphorus pentachloride (PCl₅) | Often at room temperature or with gentle heating | Highly effective and reactive | Solid reagent, byproduct (POCl₃) removal can be difficult |

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | Mild conditions, often with a tertiary amine base | Milder than traditional reagents | Stoichiometric amounts of byproducts |

| TAPC | Solvent-free, room temperature, grinding | Mild conditions, high efficiency, short reaction times lookchem.com | Specialized reagent |

Oxidative chlorination provides a versatile alternative, starting from sulfur compounds at a lower oxidation state, such as thiols, disulfides, or S-alkylisothiourea salts. organic-chemistry.orgorganic-chemistry.org This approach is particularly valuable as it avoids the often-challenging direct synthesis of the sulfonic acid precursor. For this compound, a logical precursor would be 4-(tert-butoxy)butanethiol or the corresponding disulfide.

The general principle involves the simultaneous oxidation of the sulfur atom and chlorination. A wide array of reagents can accomplish this transformation:

Aqueous Chlorine (Cl₂/H₂O) : The classic method for converting thiols and disulfides. cdnsciencepub.com

N-Chlorosuccinimide (NCS) : A milder source of electrophilic chlorine, often used in aqueous solvent systems. organic-chemistry.org

Sodium Hypochlorite (NaOCl) : Bleach can be an effective and economical oxidant for these reactions. organic-chemistry.org

Hydrogen Peroxide (H₂O₂) with a Chloride Source : Combinations like H₂O₂/SOCl₂ or H₂O₂/ZrCl₄ provide a highly reactive system for the direct conversion of thiols. organic-chemistry.orgorgsyn.org

2,4-Dichloro-5,5-dimethylhydantoin (DCDMH) : Found to be a mild and efficient reagent for the oxidative chlorination of various sulfur compounds, including thiols and sulfides. lookchem.com

A particularly useful variation involves the synthesis from S-alkylisothiourea salts, which are easily prepared from the corresponding alkyl halide (e.g., 4-(tert-butoxy)-1-bromobutane) and thiourea (B124793). These stable salts can then be subjected to oxidative chlorination. organic-chemistry.org

| Precursor Type | Reagent System | Key Features |

|---|---|---|

| Thiols, Disulfides | Aqueous Chlorine (Cl₂/H₂O) | Traditional method, highly effective but can be harsh. cdnsciencepub.com |

| S-Alkylisothiourea salts | N-Chlorosuccinimide (NCS) | Good yields from readily available precursors. organic-chemistry.org |

| Thiols, Disulfides | H₂O₂ / ZrCl₄ | Mild conditions, short reaction times, high purity of product. organic-chemistry.org |

| Thiols, Sulfides | DCDMH in aq. Acetonitrile (B52724) | Mild and effective, broad substrate scope. lookchem.com |

The efficiency of sulfonyl chloride synthesis is highly dependent on the choice of reagents and the presence of catalysts.

Chlorinating Agents : In the conversion of sulfonic acids, reagents like thionyl chloride and phosphorus pentachloride act as sources of electrophilic chlorine and also as dehydrating agents, driving the reaction forward. lookchem.comnih.gov

Oxidizing Agents : In oxidative chlorination, the oxidant (e.g., H₂O₂, NaOCl, NCS) is responsible for raising the oxidation state of the sulfur atom from -2 (in thiols) to +6 (in the sulfonyl chloride). The chloride source can be the reagent itself (like NCS) or an additive (like HCl).

Catalysts : N,N-dimethylformamide (DMF) is a common catalyst used with thionyl chloride. It reacts first to form the Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺Cl⁻, which is a more potent activating agent for the sulfonic acid than thionyl chloride itself. Zirconium tetrachloride (ZrCl₄) has been shown to be an efficient catalyst for the hydrogen peroxide-mediated oxidative conversion of thiols and disulfides into sulfonyl chlorides. organic-chemistry.orgorgsyn.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and minimizing side products. The formation of sulfonyl chlorides proceeds through distinct pathways depending on the chosen synthetic route.

From Sulfonic Acids : When a sulfonic acid is treated with a chlorinating agent like thionyl chloride, the reaction is believed to proceed through an initial formation of a mixed anhydride (B1165640) or a chlorosulfonate intermediate. Subsequent nucleophilic attack by a chloride ion on the sulfur atom leads to the displacement of the leaving group and the formation of the sulfonyl chloride. With TAPC, the reaction involves the condensation of the sulfonic acid with TAPC to form an activated intermediate, which is then susceptible to nucleophilic attack by a chloride ion. lookchem.com

From Oxidative Chlorination : The mechanism of oxidative chlorination is more complex, involving multiple steps of oxidation and chlorination. For the oxidation of a thiol, the process is thought to involve a sequence of intermediates. cdnsciencepub.comstackexchange.com A plausible pathway involves the initial formation of a sulfenyl chloride (R-SCl), followed by oxidation to a sulfinyl chloride (R-SOCl), and finally further oxidation to the sulfonyl chloride (R-SO₂Cl). cdnsciencepub.com The exact sequence and nature of the intermediates can be influenced by the specific reagents and reaction conditions. For instance, studies on the oxidative chlorination of dialkyl sulfides have detailed a stepwise process involving halogenation and oxidation to α-polychlorosulfoxides, which then cleave to form sulfinyl chlorides that are subsequently oxidized to the final sulfonyl chloride product. cdnsciencepub.com

While specific kinetic data for the synthesis of this compound is not widely published, general principles from studies on other sulfonyl chlorides are applicable. Kinetic studies are vital for optimizing synthetic protocols to maximize yield and minimize reaction time.

Investigations into the synthesis of sulfonyl chlorides using continuous flow technology have provided valuable insights into reaction kinetics. rsc.org By collecting temporal kinetic profiles, researchers can identify reaction intermediates and understand the rate-determining steps. For example, studies using 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) as an oxidant revealed unusual sigmoidal behavior for product formation, providing insight into the reaction mechanism. rsc.org Such studies allow for the precise control of reaction parameters like temperature, residence time, and stoichiometry. This control is particularly important as many sulfonyl chloride preparations are highly exothermic and can pose safety risks if not properly managed. rsc.org By understanding the kinetics, processes can be optimized for safety and efficiency, leading to higher space-time yields, which is a critical factor in scaling up production. rsc.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Without established synthetic routes, there is no available data on the optimization of reaction conditions for the synthesis of this compound. The following subsections, therefore, represent a prospective discussion of factors that would require investigation should a synthetic method be developed.

The choice of solvent would be a critical parameter in any synthetic approach to this compound. The ideal solvent would need to be inert to the reactive intermediates and reagents, while providing adequate solubility for the starting materials. A systematic screening of aprotic solvents of varying polarities, such as dichloromethane, diethyl ether, tetrahydrofuran, and acetonitrile, would be necessary. The effect of the solvent on reaction rate and the formation of potential byproducts, such as those resulting from the cleavage of the tert-butyl ether, would need to be carefully monitored.

Table 1: Prospective Solvent Screening for a Hypothetical Synthesis

| Solvent | Polarity Index | Expected Outcome |

| Dichloromethane | 3.1 | Good solubility for many organic compounds, generally inert. |

| Diethyl Ether | 2.8 | Common solvent for organometallic reactions, may have lower solubility for some salts. |

| Tetrahydrofuran | 4.0 | Higher polarity, can coordinate with metal centers, potentially influencing reactivity. |

| Acetonitrile | 5.8 | Polar aprotic solvent, may participate in side reactions under certain conditions. |

This table is hypothetical and intended to illustrate a potential experimental design.

Temperature would be a crucial factor to control to ensure the desired reactivity and minimize decomposition or side reactions. Many reactions for the formation of sulfonyl chlorides are exothermic and require careful temperature management, often being conducted at low temperatures (e.g., 0 °C to -78 °C) to control the reaction rate and improve selectivity. The influence of pressure is typically less significant unless gaseous reagents or byproducts are involved. A detailed study would be required to determine the optimal temperature profile for the reaction, balancing reaction kinetics with the stability of the starting material and product.

Table 2: Prospective Temperature Optimization for a Hypothetical Synthesis

| Temperature (°C) | Reaction Time (h) | Hypothetical Yield (%) |

| -78 | 12 | Low conversion |

| -20 | 6 | Moderate conversion |

| 0 | 2 | Optimal conversion |

| 25 (Room Temp) | 1 | Increased byproduct formation |

This table is hypothetical and intended to illustrate a potential experimental design.

Comparative Analysis of Different Synthetic Strategies

As no specific synthetic strategies for this compound have been reported, a comparative analysis cannot be conducted. If multiple routes were to be developed in the future, a comparison would involve evaluating several key metrics:

Purity of the Product: The level of impurities and the ease of purification.

Scalability: The feasibility of adapting the synthesis for larger-scale production.

Cost and Availability of Starting Materials: The economic viability of the route.

Safety and Environmental Impact: The hazards associated with the reagents and the generation of waste.

Chemical Reactivity and Reaction Mechanisms of 4 Tert Butoxy Butane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Center

The sulfur atom in 4-(tert-butoxy)butane-1-sulfonyl chloride is attached to two electronegative oxygen atoms and a chlorine atom, rendering it highly electron-deficient and susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism, where the chloride ion serves as the leaving group. kau.edu.sa The mechanism is generally considered to be a concerted S_N2-type process, although stepwise pathways involving trigonal bipyramidal intermediates can also occur depending on the reactants and conditions. researchgate.netmdpi.com

One of the most significant reactions of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides. ucl.ac.uk The reaction of this compound with an amine (e.g., a primary amine, R-NH₂) involves the nucleophilic attack of the nitrogen atom on the electrophilic sulfur center. This process is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the hydrogen chloride (HCl) generated during the reaction. cbijournal.commasterorganicchemistry.com

The general mechanism is as follows:

The lone pair of electrons on the amine's nitrogen atom attacks the sulfur atom of the sulfonyl chloride.

Simultaneously, the S-Cl bond breaks, and the chloride ion is expelled as a leaving group.

A proton is removed from the nitrogen atom by the base, yielding the stable sulfonamide product.

This reaction is highly versatile and can be used to synthesize a diverse range of N-substituted sulfonamides by varying the amine component. cbijournal.com

Table 1: Synthesis of Sulfonamides from this compound

| Reactant (Amine) | Base | Solvent | Product |

|---|---|---|---|

| Primary Amine (RNH₂) | Pyridine | Dichloromethane (DCM) | N-Alkyl-4-(tert-butoxy)butane-1-sulfonamide |

| Secondary Amine (R₂NH) | Triethylamine | Tetrahydrofuran (THF) | N,N-Dialkyl-4-(tert-butoxy)butane-1-sulfonamide |

| Ammonia (NH₃) | Aqueous NH₃ | Dichloromethane (DCM) | 4-(tert-butoxy)butane-1-sulfonamide |

In a reaction analogous to sulfonamide formation, this compound reacts with alcohols (R-OH) to produce sulfonate esters. researchgate.net This transformation, often referred to as sulfonylation, is also typically conducted in the presence of a base like pyridine to scavenge the HCl byproduct. masterorganicchemistry.com The oxygen atom of the alcohol acts as the nucleophile, attacking the sulfonyl sulfur and displacing the chloride.

The resulting sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions, much more so than the original hydroxyl group. masterorganicchemistry.comlibretexts.org Reaction with alkoxides (RO⁻), the conjugate bases of alcohols, also yields sulfonate esters under more strongly basic conditions.

Table 2: Synthesis of Sulfonate Esters

| Reactant (Alcohol) | Base | Product |

|---|---|---|

| Methanol (CH₃OH) | Pyridine | Methyl 4-(tert-butoxy)butane-1-sulfonate |

| Phenol (C₆H₅OH) | Triethylamine | Phenyl 4-(tert-butoxy)butane-1-sulfonate |

| Ethanol (CH₃CH₂OH) | Pyridine | Ethyl 4-(tert-butoxy)butane-1-sulfonate |

The electrophilic sulfur of this compound can also react with carbon-based nucleophiles, particularly organometallic reagents. libretexts.org Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that can attack the sulfonyl chloride. libretexts.org However, the reaction can be complex. The initial substitution product is a sulfone (R-SO₂-R'). With highly reactive organometallics like Grignards, the reaction often proceeds further, especially if excess reagent is used. youtube.com The initially formed ketone-like intermediate can be attacked by a second equivalent of the organometallic reagent. youtube.com

In contrast, less reactive organometallic reagents, such as lithium dialkylcuprates (R₂CuLi, Gilman reagents), are known to react with sulfonyl chlorides to afford ketones in a more controlled manner, typically adding only once. youtube.com These reactions provide a pathway to form a new carbon-sulfur bond, leading to the synthesis of various sulfones.

Electrophilic Characteristics and Reactivity Profiling

The sulfonyl chloride moiety (-SO₂Cl) is a potent electrophilic functional group. The sulfur atom is in a high oxidation state (+6) and is bonded to three highly electronegative atoms (two oxygens and one chlorine). This arrangement creates a significant partial positive charge on the sulfur atom, making it a hard electrophile that readily reacts with a variety of nucleophiles. enamine.net The reactivity profile is similar to that of carboxylic acid chlorides, though the sulfonyl group is generally more resistant to reduction. The high reactivity makes this compound a useful reagent for introducing the 4-(tert-butoxy)butane-1-sulfonyl group onto other molecules.

Potential for Radical-Mediated Transformations Involving the Sulfonyl Chloride Moiety

Beyond its ionic reactivity, the sulfonyl chloride group can participate in radical-mediated transformations. magtech.com.cn The sulfur-chlorine bond can undergo homolytic cleavage under certain conditions, such as exposure to UV light (photolysis) or in the presence of radical initiators, to generate a sulfonyl radical (R-SO₂•). acs.orgresearchgate.net

These sulfonyl radicals are versatile intermediates that can engage in various reactions, including:

Addition to Alkenes and Alkynes : The sulfonyl radical can add across carbon-carbon multiple bonds, leading to the formation of new carbon-sulfur bonds and functionalized sulfones. acs.org

Atom Transfer Reactions : They can abstract atoms, such as hydrogen, from other molecules.

Desulfonylation : Under certain conditions, sulfonyl radicals can lose sulfur dioxide (SO₂) to generate an alkyl radical, which can then undergo further reactions.

Visible-light photoredox catalysis has emerged as a mild and efficient method for generating sulfonyl radicals from sulfonyl chlorides, enabling a range of synthetic transformations under gentle conditions. acs.orgrsc.org

Hydrolytic Pathways and Stability Considerations in Various Media

Like most sulfonyl chlorides, this compound is susceptible to hydrolysis. google.comwindows.net The reaction involves the nucleophilic attack of water on the electrophilic sulfur atom, leading to the formation of the corresponding sulfonic acid and hydrochloric acid.

Reaction: R-SO₂Cl + H₂O → R-SO₃H + HCl

The rate of hydrolysis is dependent on several factors, including temperature, pH, and the solvent medium.

Neutral Conditions : In neutral water, the reaction proceeds as a solvolysis, where water acts as the nucleophile. The mechanism is generally considered S_N2-like. researchgate.netrsc.org

Basic Conditions : Under alkaline conditions (in the presence of hydroxide (B78521) ions, OH⁻), the rate of hydrolysis is significantly accelerated. rsc.org The hydroxide ion is a much stronger nucleophile than water, leading to a rapid reaction.

Acidic Conditions : The hydrolysis rate is generally less sensitive to acidic conditions compared to basic conditions.

Due to its sensitivity to moisture, this compound must be handled and stored under anhydrous (dry) conditions to prevent its decomposition. google.comwindows.net The presence of the tert-butoxy (B1229062) group, being relatively bulky, may offer some minor steric hindrance to the approaching nucleophile compared to smaller alkylsulfonyl chlorides, but it does not prevent hydrolysis. The compound is expected to be more stable in aprotic organic solvents than in aqueous or protic media. researchgate.net

Detailed Mechanistic Investigations of Key Transformations

The reactivity of this compound is primarily centered around the electrophilic sulfur atom of the sulfonyl chloride group. This sulfur atom is susceptible to attack by a wide range of nucleophiles, leading to substitution of the chloride ion. The general mechanism for nucleophilic substitution at a sulfonyl center can proceed through different pathways, often analogized to the SN1 and SN2 mechanisms at a carbon center. For primary alkanesulfonyl chlorides, a bimolecular, concerted mechanism (SN2-like) is generally favored.

Transition State Analysis in Nucleophilic Attack

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the transition states of chemical reactions. In the case of nucleophilic attack on this compound, DFT calculations would be instrumental in mapping the potential energy surface and characterizing the geometry and energetics of the transition state.

For a typical SN2-like reaction with a nucleophile (Nu⁻), the transition state would involve the incoming nucleophile and the departing chloride ion simultaneously associated with the sulfur atom in a trigonal bipyramidal geometry. The nucleophile and the leaving group would occupy the axial positions.

Figure 1: Illustrative representation of the trigonal bipyramidal transition state for the nucleophilic attack on this compound.

Key parameters that would be investigated in a transition state analysis include the bond lengths between the sulfur atom and the incoming nucleophile (S-Nu) and the departing chloride (S-Cl), as well as the bond angles around the sulfur center. The activation energy (ΔG‡) for the reaction would be determined by the energy difference between the reactants and this transition state.

Illustrative Data Table: Calculated Activation Energies for Nucleophilic Attack by Different Nucleophiles

| Nucleophile (Nu⁻) | Solvent | Calculated ΔG‡ (kcal/mol) | S-Nu Bond Length (Å) in TS | S-Cl Bond Length (Å) in TS |

| OH⁻ | Water | 18.5 | 2.10 | 2.55 |

| CH₃O⁻ | Methanol | 20.1 | 2.12 | 2.58 |

| NH₃ | Acetonitrile (B52724) | 22.8 | 2.15 | 2.60 |

| CN⁻ | DMSO | 17.2 | 2.05 | 2.50 |

| Note: The data in this table is hypothetical and for illustrative purposes only, based on general principles of sulfonyl chloride reactivity. TS stands for Transition State. |

Role of the tert-Butoxy Group in Reaction Directivity and Rates

The tert-butoxy group, located at the 4-position of the butane (B89635) chain, exerts its influence on the reactivity of the sulfonyl chloride group through a combination of steric and electronic effects.

Steric Effects: The most apparent influence of the tert-butyl group is its significant steric bulk. While it is positioned four carbons away from the reactive sulfonyl chloride center, its conformational flexibility can lead to through-space interactions that may hinder the approach of incoming nucleophiles. This steric hindrance would be expected to increase the activation energy for bimolecular substitution reactions, thereby decreasing the reaction rate compared to less sterically encumbered alkanesulfonyl chlorides.

However, some studies on sterically hindered arenesulfonyl chlorides have shown a counterintuitive rate acceleration. mdpi.comnih.gov This has been attributed to the relief of ground-state steric strain upon moving to the more open trigonal bipyramidal transition state. researchgate.netmdpi.com Whether such an effect would be significant for this compound, where the bulky group is more remote, would require specific computational and experimental investigation.

Electronic Effects: The oxygen atom of the tert-butoxy group has an electron-donating inductive effect (-I) and a potential for through-bond interactions. This electron-donating nature could slightly decrease the electrophilicity of the sulfur atom, potentially leading to a modest decrease in reaction rates with nucleophiles.

Illustrative Data Table: Comparison of Relative Reaction Rates

| Sulfonyl Chloride | Relative Rate (k_rel) | Plausible Reason for Rate Difference |

| Butane-1-sulfonyl chloride | 1.00 | Baseline for comparison. |

| This compound | 0.75 | The combined steric hindrance and modest electron-donating effect of the tert-butoxy group likely retard the rate of nucleophilic attack. |

| 2,2-Dimethylpropane-1-sulfonyl chloride | 0.15 | Significant steric hindrance from the neopentyl group close to the reaction center dramatically slows the reaction. |

| Note: The data in this table is hypothetical and for illustrative purposes only, intended to illustrate the expected impact of the tert-butoxy group based on chemical principles. |

Strategic Applications in Complex Organic Synthesis

Utilization as a Key Intermediate in Multi-Step Syntheses

In principle, 4-(tert-butoxy)butane-1-sulfonyl chloride could serve as a valuable intermediate in multi-step synthesis. libretexts.org Its bifunctional nature, possessing a reactive sulfonyl chloride group and a protected hydroxyl functionality (in the form of a tert-butoxy (B1229062) ether), allows for sequential reactions. The sulfonyl chloride can react first with a nucleophile (e.g., an amine to form a sulfonamide) while the tert-butoxy group remains intact. This ether is stable under many reaction conditions but can be cleaved under acidic conditions to reveal a primary alcohol. wikipedia.org This alcohol could then be used in subsequent synthetic steps, such as oxidation or esterification. However, specific, documented multi-step synthetic pathways employing this exact intermediate are not prominently featured in the literature.

Construction of Diverse Functionalized Molecules and Advanced Scaffolds

The structure of this compound makes it a potential building block for creating diverse molecules. Reaction at the sulfonyl chloride moiety introduces the 4-(tert-butoxy)butylsulfonyl group into a target molecule. For instance, reaction with various primary or secondary amines would yield a library of sulfonamides with a latent hydroxyl group. After deprotection of the tert-butyl ether, the resulting alcohol provides a handle for further functionalization, enabling the construction of more complex molecular scaffolds. mdpi.com Despite this potential, concrete examples of advanced scaffolds synthesized specifically from this compound are not detailed in available research.

Integration into Convergent and Divergent Synthetic Sequences

Convergent and divergent syntheses are powerful strategies for building complex molecules. A molecule like this compound is theoretically well-suited for such strategies.

Convergent Synthesis: The compound could be used to prepare a fragment (e.g., a sulfonamide with the protected alcohol) that is later coupled with another complex fragment to form the final product.

Divergent Synthesis: A common intermediate prepared from this compound could be treated with a variety of reagents to produce a diverse set of related compounds. For example, a sulfonamide derivative could have its tert-butoxy group removed, and the resulting alcohol could be converted into an aldehyde, an acid, or an ester, leading to multiple distinct products from a single precursor.

While these applications are plausible, the literature does not provide specific examples of convergent or divergent schemes where this compound is a key component.

Exploration in Protective Group Chemistry Analogues (e.g., tert-butyl-based sulfonyl protecting groups)

The tert-butyl group is a common motif in protecting groups due to its steric bulk and its stability in many chemical environments, coupled with its susceptibility to removal under acidic conditions. organic-chemistry.org For example, the tert-butoxycarbonyl (Boc) group is fundamental in peptide synthesis for protecting amines. enamine.net

The 4-(tert-butoxy)butanesulfonyl group, which would be installed by this reagent, is not a standard or commonly cited protecting group for functionalities like amines or alcohols in the same vein as tosyl (Ts) or nosyl (Ns) groups. While it contains the acid-labile tert-butyl ether, the entire sulfonyl moiety would need to be cleaved to function as a protecting group, a process for which standard, high-yielding protocols are not established for this specific group. Therefore, its exploration as a practical protecting group analogue is not currently documented.

Contributions to Stereoselective Synthesis through Derivative Formation

Stereoselective synthesis focuses on controlling the three-dimensional arrangement of atoms in a molecule. masterorganicchemistry.com This is often achieved using chiral reagents, auxiliaries, or catalysts.

Diastereoselective Transformations Involving Chiral Reagents

Derivatives of this compound could potentially be used in diastereoselective reactions. For instance, if the sulfonyl chloride were reacted with a chiral amine or alcohol, the resulting sulfonamide or sulfonate ester would be a chiral molecule. Subsequent reactions on this molecule could be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over another. However, there are no specific studies available that demonstrate such diastereoselective transformations using derivatives of this compound.

Catalytic Applications Employing the Sulfonyl Chloride Moiety as a Precursor

The sulfonyl chloride functional group is a versatile precursor in modern organic synthesis, primarily due to the reactivity of the sulfur-chlorine bond. This moiety can be activated through various catalytic methods to generate reactive intermediates, such as sulfonyl radicals or to participate in transition metal-catalyzed cycles. These applications enable the construction of complex molecular architectures. In photocatalysis, for instance, the sulfonyl chloride group can undergo a one-electron reduction to produce alkyl or aryl radicals, which are valuable intermediates in synthesis. nih.gov While research specifically detailing the catalytic applications of this compound is limited, its behavior can be inferred from the well-established reactivity of other alkyl and aryl sulfonyl chlorides. The tert-butoxy group present in the molecule is generally stable and acts as a bulky, lipophilic directing group, while the sulfonyl chloride moiety provides the reactive handle for catalytic transformations.

Sulfonyl chlorides have emerged as effective electrophilic partners in a variety of transition metal-catalyzed cross-coupling reactions. These reactions often proceed via the cleavage of the carbon-sulfur bond, with the extrusion of sulfur dioxide, to form new carbon-carbon or carbon-heteroatom bonds. This reactivity provides an alternative to the more traditional use of organohalides.

Palladium-catalyzed cross-coupling reactions, in particular, have been successfully applied to sulfonyl chlorides. For example, in Stille-type couplings, arenesulfonyl chlorides can react with organostannanes. researchgate.net Similarly, Suzuki-type couplings involving boronic acids are also feasible. In these processes, the palladium catalyst facilitates an oxidative addition into the C–S bond or S-Cl bond, followed by transmetalation with the organometallic reagent and subsequent reductive elimination to furnish the cross-coupled product. While aryl sulfonyl chlorides are more commonly studied, alkyl sulfonyl chlorides can also participate in such transformations. The use of specific ligands, such as tri-2-furylphosphine, can be crucial for achieving high yields by facilitating key steps in the catalytic cycle.

The application of this compound in this context would likely serve as a precursor to a 4-(tert-butoxy)butyl fragment in the final coupled product. The reaction would be expected to proceed through a desulfinative pathway, where the sulfonyl group is eliminated as SO2. This strategy allows the introduction of a functionalized alkyl chain, which can be valuable in the synthesis of complex target molecules.

| Reaction Type | Catalyst/Reagents | Reactant 1 (Precursor) | Reactant 2 | General Product |

| Stille Coupling | Palladium Catalyst, Copper Additive | R-SO2Cl | R'-Sn(R'')3 | R-R' |

| Suzuki Coupling | Palladium Catalyst, Base | R-SO2Cl | R'-B(OH)2 | R-R' |

This table illustrates the general scheme for cross-coupling reactions involving sulfonyl chlorides as precursors.

Visible-light photocatalysis has become a powerful tool for organic synthesis, offering mild and sustainable reaction conditions. acs.orgresearchgate.net Sulfonyl chlorides are excellent precursors for generating sulfonyl radicals under photoredox conditions. bohrium.comnih.gov The process typically involves the single-electron reduction of the sulfonyl chloride by an excited photocatalyst, leading to the cleavage of the S-Cl bond and formation of a sulfonyl radical (RSO2•). researchgate.net

This generated sulfonyl radical is a key intermediate that can participate in a wide array of transformations. A prominent application is its addition to unsaturated systems like alkenes and alkynes. researchgate.netbohrium.com This initial addition generates a carbon-centered radical, which can then be further functionalized in a cascade process. nih.gov Cascade reactions are highly efficient as they allow for the formation of multiple bonds in a single synthetic operation, rapidly building molecular complexity. researchgate.netrsc.org

For example, a photocatalytically generated sulfonyl radical from a precursor like this compound could add to a diene. The resulting radical intermediate could then undergo an intramolecular cyclization to form a cyclic compound, incorporating both the sulfonyl group and the carbon skeleton of the diene. nih.gov Such cascade sulfonylation-cyclization reactions are efficient methods for preparing complex organosulfones, including nitrogen-containing heterocycles like pyrrolin-2-ones and tetrahydropyridazines. nih.govacs.org These reactions often demonstrate high regioselectivity and functional group tolerance due to the mild conditions employed. rsc.org The tert-butoxy group in the starting material would remain intact throughout the process, yielding a product with this specific functionalization.

| Process | Initiation | Key Intermediate | Subsequent Steps | Final Product Class |

| Photoinduced Sulfonylation | Visible Light, Photocatalyst | Sulfonyl Radical (RSO₂•) | Addition to Alkenes/Alkynes | Vinyl or Alkyl Sulfones |

| Photoinduced Cascade | Visible Light, Photocatalyst | Sulfonyl Radical (RSO₂•) | Radical Addition, Intramolecular Cyclization | Cyclic Sulfonylated Compounds |

This table summarizes the general pathways for photoinduced reactions using sulfonyl chlorides as radical precursors.

Advanced Analytical Techniques for Structural Elucidation and Reaction Monitoring

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for the structural verification of synthetic organic compounds like 4-(Tert-butoxy)butane-1-sulfonyl chloride.

1D and 2D NMR for Complete Structural Assignment

For a complete structural assignment of this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be employed.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the tert-butoxy (B1229062) group and the butane (B89635) chain. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts and coupling patterns would provide information about the connectivity of the atoms.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts would indicate the type of carbon atom (e.g., aliphatic, attached to an oxygen or sulfur).

Hypothetical ¹H NMR Data for this compound:

| Protons | Chemical Shift (ppm, hypothetical) | Multiplicity | Integration |

| (CH₃)₃C- | 1.20 | s | 9H |

| -O-CH₂- | 3.50 | t | 2H |

| -CH₂-CH₂-SO₂Cl | 2.00 | m | 2H |

| -CH₂-SO₂Cl | 3.70 | t | 2H |

| -O-CH₂-CH₂- | 1.80 | m | 2H |

Hypothetical ¹³C NMR Data for this compound:

| Carbon Atom | Chemical Shift (ppm, hypothetical) |

| (CH₃)₃C - | 75.0 |

| (C H₃)₃C- | 28.0 |

| -O-C H₂- | 65.0 |

| -O-CH₂-C H₂- | 25.0 |

| -C H₂-CH₂-SO₂Cl | 22.0 |

| -C H₂-SO₂Cl | 55.0 |

NMR for Monitoring Reaction Progress and Intermediate Detection

NMR spectroscopy is a powerful technique for monitoring the progress of a chemical reaction in real-time. By taking periodic NMR spectra of the reaction mixture, the disappearance of starting material signals and the appearance of product signals can be tracked. This allows for the determination of reaction kinetics and the optimization of reaction conditions. Furthermore, if any reaction intermediates have a sufficient lifetime, their characteristic signals may be observed, providing valuable mechanistic insights.

High-Resolution Mass Spectrometry (HRMS) in Reaction Analysis and Product Characterization

High-Resolution Mass Spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For this compound, HRMS would be used to confirm its molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. This technique is also invaluable for identifying reaction products, byproducts, and impurities. The fragmentation pattern observed in the mass spectrum can provide further structural information.

Advanced Chromatographic Techniques for Purity Assessment in Complex Reaction Mixtures

Chromatographic methods are essential for separating and purifying compounds from complex mixtures and for assessing the purity of the final product.

Preparative HPLC for Isolation and Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique for isolating and purifying compounds on a larger scale. For this compound, a reverse-phase HPLC method would likely be developed. This would involve a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water). By optimizing the mobile phase composition and gradient, the target compound can be separated from starting materials, reagents, and byproducts.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas Chromatography-Mass Spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds. While sulfonyl chlorides can sometimes be prone to degradation at high temperatures, GC-MS could potentially be used to analyze the purity of this compound, provided it is sufficiently volatile and stable under the GC conditions. It would be particularly useful for identifying any volatile byproducts that might be present in a reaction mixture. The gas chromatogram would separate the components of the mixture, and the mass spectrometer would provide mass spectra for each component, allowing for their identification.

Spectroscopic Methods for Mechanistic Insights (e.g., IR for Functional Group Changes)

Spectroscopic techniques are indispensable tools for elucidating the reaction mechanisms of this compound. Among these, Infrared (IR) spectroscopy is particularly powerful for monitoring the progress of reactions in real-time by tracking the characteristic vibrational frequencies of functional groups. This method allows researchers to observe the disappearance of reactant-specific bonds and the concurrent emergence of product-specific bonds, thereby providing direct evidence for the chemical transformation.

The key to using IR spectroscopy for mechanistic studies of this compound lies in the distinct absorption bands of its sulfonyl chloride (-SO₂Cl) group. Sulfonyl chlorides exhibit strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds. acdlabs.com These typically appear in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively. acdlabs.com

When this compound undergoes a reaction, such as a sulfonamide formation by reacting with a primary or secondary amine, the IR spectrum changes predictably. The intense peaks corresponding to the -SO₂Cl group diminish over time, while new peaks characteristic of the sulfonamide (-SO₂N) linkage appear. For instance, the formation of a sulfonamide is marked by the appearance of bands associated with S-N stretching, typically observed around 928 cm⁻¹. researchgate.net Furthermore, if the reacting amine is primary (R-NH₂), N-H stretching vibrations will be visible in the 3200-3400 cm⁻¹ region of the product's spectrum. ripublication.com

By acquiring IR spectra at various intervals during the reaction, a kinetic profile can be established. This monitoring provides insight into reaction rates and the potential presence of intermediate species. For example, in a reaction where the tert-butoxy protecting group is cleaved, one would monitor the disappearance of C-O stretching bands associated with the tert-butyl group alongside changes in the sulfonyl chloride functionality.

The table below summarizes the key IR absorption frequencies that are monitored to provide mechanistic insights into reactions involving this compound and its subsequent products, such as sulfonamides.

Interactive Data Table: Characteristic IR Frequencies for Reaction Monitoring

| Functional Group | Bond Vibration | Reactant/Product | Typical Wavenumber (cm⁻¹) |

| Sulfonyl Chloride (-SO₂Cl) | S=O Asymmetric Stretch | Reactant | 1370 - 1410 acdlabs.comresearchgate.net |

| Sulfonyl Chloride (-SO₂Cl) | S=O Symmetric Stretch | Reactant | 1166 - 1204 acdlabs.comresearchgate.net |

| Alkane (CH₂) | C-H Stretch | Reactant/Product | ~2800 - 3000 acdlabs.com |

| Sulfonamide (-SO₂N) | S=O Asymmetric Stretch | Product | 1334 - 1338 ripublication.com |

| Sulfonamide (-SO₂N) | S=O Symmetric Stretch | Product | 1155 - 1159 ripublication.com |

| Sulfonamide (-SO₂N) | S-N Stretch | Product | ~928 researchgate.net |

| Primary Sulfonamide (-NH₂) | N-H Stretch | Product | 3261 - 3383 ripublication.com |

| Secondary Sulfonamide (-NH) | N-H Stretch | Product | ~3207 - 3215 ripublication.com |

This systematic tracking of functional group transformations via IR spectroscopy is a cornerstone of mechanistic organic chemistry, providing clear and direct evidence of the chemical changes occurring at the molecular level. ionike.com

Theoretical and Computational Chemistry of 4 Tert Butoxy Butane 1 Sulfonyl Chloride

Electronic Structure Calculations and Molecular Orbital Analysis

Electronic structure calculations, typically employing Density Functional Theory (DFT), are fundamental in elucidating the bonding and reactivity of 4-(tert-butoxy)butane-1-sulfonyl chloride. The sulfonyl chloride group is characterized by a tetrahedral sulfur atom bonded to two oxygen atoms, a chlorine atom, and a carbon atom of the butyl chain. Computational studies on similar sulfonyl compounds reveal that the bonding within the sulfonyl group is highly polarized, with significant positive charge residing on the sulfur atom and negative charges on the oxygen atoms. This polarization is a key factor in its electrophilicity. The participation of d-orbitals on sulfur in bonding is now considered to be minimal, with the electronic structure better described by a combination of polar covalent bonds and hyperconjugation. researchgate.netnih.govacs.org

Molecular Orbital (MO) analysis, particularly of the Frontier Molecular Orbitals (HOMO and LUMO), is critical for predicting reactivity. For an aliphatic sulfonyl chloride like this compound, the Highest Occupied Molecular Orbital (HOMO) is expected to be localized on the non-bonding orbitals of the oxygen and chlorine atoms. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be the antibonding σ* orbital of the S-Cl bond. The energy gap between the HOMO and LUMO is indicative of the molecule's kinetic stability. A relatively low-energy LUMO centered on the S-Cl bond signifies its susceptibility to nucleophilic attack at the sulfur atom, which is a characteristic reaction of sulfonyl chlorides.

| Property | Predicted Value / Characteristic | Computational Method | Significance |

|---|---|---|---|

| HOMO Energy | ~ -11.5 eV | B3LYP/6-31G | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | ~ -1.0 eV | B3LYP/6-31G | Highlights the electrophilic nature of the sulfur atom and the S-Cl bond as the site of nucleophilic attack. |

| HOMO-LUMO Gap | ~ 10.5 eV | B3LYP/6-31G* | Relates to the chemical reactivity and kinetic stability of the molecule. |

| Mulliken Charge on Sulfur | Highly Positive | DFT | Confirms the electrophilic character of the sulfur center. |

Reaction Pathway and Transition State Modeling for Key Transformations

The primary reactions of sulfonyl chlorides, including this compound, involve nucleophilic substitution at the sulfur atom. Computational modeling is instrumental in mapping the potential energy surface for these reactions, identifying transition states, and calculating activation barriers. For aliphatic sulfonyl chlorides, the nucleophilic substitution is generally accepted to proceed via a bimolecular nucleophilic substitution (SN2) mechanism. nih.govnih.gov

In this mechanism, the nucleophile attacks the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. In this transition state, the incoming nucleophile and the leaving chloride ion occupy the apical positions. nih.govmdpi.com DFT calculations on similar systems have shown that this is a concerted process, meaning bond formation and bond breaking occur simultaneously. mdpi.comnih.gov The energy of this transition state determines the activation energy and, consequently, the rate of the reaction. The presence of the bulky tert-butoxy (B1229062) group may introduce steric hindrance that could influence the activation energy of the reaction.

| Parameter | Predicted Value / Characteristic | Computational Method | Significance |

|---|---|---|---|

| Reaction Mechanism | SN2 | DFT | Describes the concerted pathway of nucleophilic substitution. |

| Transition State Geometry | Trigonal Bipyramidal | DFT | Illustrates the geometry at the highest point of the energy barrier. |

| Activation Energy (ΔG‡) | Moderately High | DFT | Determines the reaction rate; influenced by steric and electronic factors. |

| Key Bonds in Transition State | Partially formed Nu-S bond, partially broken S-Cl bond | DFT | Characterizes the nature of the transition state. |

Conformational Analysis and Energetic Landscapes of the Molecule

The flexibility of the butane (B89635) chain and the presence of the tert-butoxy group in this compound give rise to several possible conformations. Conformational analysis, through computational methods, helps in identifying the most stable conformers and understanding the energetic barriers between them. The rotation around the C-C, C-O, and C-S bonds leads to various staggered and eclipsed conformations.

The relative energies of these conformers are influenced by a combination of steric and electronic effects. The bulky tert-butyl group will likely impose significant steric constraints, favoring conformations that minimize steric repulsion. For instance, an anti-periplanar arrangement of the bulky groups is generally preferred. The energetic landscape, or potential energy surface, can be mapped by systematically rotating the dihedral angles and calculating the energy at each point. The global minimum on this surface corresponds to the most stable conformation of the molecule.

| Dihedral Angle | Predicted Low-Energy Conformation | Reason |

|---|---|---|

| O-C-C-C | Anti-periplanar | Minimizes steric hindrance between the tert-butoxy group and the sulfonyl chloride moiety. |

| C-C-C-S | Gauche and Anti | Represents common low-energy conformations for alkyl chains. |

| C-C-S-Cl | Staggered | Avoids eclipsing interactions between the alkyl chain and the sulfonyl group. |

Predictive Modeling of Reactivity and Selectivity

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic properties and modeling reaction pathways, it is possible to forecast how the molecule will behave under different conditions. For instance, the calculated electrostatic potential map can identify the most electrophilic and nucleophilic sites on the molecule, guiding predictions of where reactions are most likely to occur.

Furthermore, computational models can be used to predict the outcome of reactions with different nucleophiles or in the presence of catalysts. By comparing the activation energies for competing reaction pathways, one can predict the major product of a reaction. For sulfonyl chlorides, a key aspect is predicting their reactivity towards a range of nucleophiles, which is crucial for their application in organic synthesis. nih.gov

| Computational Method | Predicted Outcome | Application |

|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | Identifies sites for nucleophilic and electrophilic attack. | Predicting regioselectivity in reactions. |

| Transition State Theory (TST) | Calculates reaction rates and activation energies. | Comparing the feasibility of different reaction pathways. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular structure with chemical reactivity. | Screening for desired reactivity in a series of related compounds. |

Studies on Intermolecular Interactions and Solvation Effects in Reaction Environments

The behavior of this compound in solution is significantly influenced by its interactions with solvent molecules. Computational studies can model these intermolecular interactions and predict how different solvents will affect reaction rates and mechanisms. Solvation effects are particularly important for SN2 reactions, where the polarity of the solvent can stabilize or destabilize the reactants and the transition state to different extents. nih.govquora.comresearchgate.netyoutube.com

Polar aprotic solvents, for example, are known to accelerate SN2 reactions by solvating the counter-ion of the nucleophile, thereby increasing its nucleophilicity. libretexts.org In contrast, polar protic solvents can form hydrogen bonds with the nucleophile, which can decrease its reactivity. youtube.comlibretexts.org Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the bulk solvent effects on the reaction energetics. Additionally, explicit solvent models, where individual solvent molecules are included in the calculation, can provide a more detailed picture of specific intermolecular interactions, such as hydrogen bonding to the oxygen atoms of the sulfonyl group.

| Solvent Type | Predicted Effect on Reaction Rate | Reason |

|---|---|---|

| Polar Aprotic (e.g., Acetonitrile (B52724), DMF) | Rate Enhancement | Solvates the cation of the nucleophilic salt, increasing the "nakedness" and reactivity of the nucleophile. libretexts.org |

| Polar Protic (e.g., Water, Alcohols) | Rate Reduction | Solvates and stabilizes the anionic nucleophile through hydrogen bonding, reducing its reactivity. youtube.comlibretexts.org |

| Nonpolar (e.g., Hexane) | Very Slow Reaction | Poor solubility of ionic nucleophiles and poor stabilization of the charged transition state. |

Future Research Directions and Emerging Opportunities

Unexplored Reactivity Pathways and Novel Transformations

The exploration of novel reactivity pathways for 4-(Tert-butoxy)butane-1-sulfonyl chloride presents a significant opportunity for advancing organic synthesis. While its primary role is as a precursor to sulfonamides and sulfonate esters, its potential extends far beyond these traditional transformations.

Photocatalytic Strategies: The advent of visible-light photoredox catalysis opens up new possibilities for the activation of sulfonyl chlorides. researchgate.netbohrium.com Research in this area could focus on the generation of sulfonyl radicals from this compound under mild, light-mediated conditions. These radicals could then participate in a variety of carbon-sulfur and carbon-carbon bond-forming reactions, including the sulfonylation of alkenes and alkynes. bohrium.comresearchgate.net Such methods would provide a powerful tool for the late-stage functionalization of complex molecules. nih.gov

Transition-Metal Catalysis: The development of novel transition-metal catalytic systems could unlock unprecedented transformations of this compound. For instance, metal-catalyzed cross-coupling reactions could enable the direct arylation or alkylation of the sulfonyl chloride moiety, providing access to a diverse range of sulfones. Furthermore, catalytic methods for the controlled reduction of the sulfonyl chloride to other sulfur-containing functional groups would be highly valuable.

Novel Reaction Cascades: Designing one-pot, multi-component reactions involving this compound could significantly enhance synthetic efficiency. These reaction cascades could involve the in situ formation of the sulfonyl chloride followed by its reaction with various nucleophiles, or tandem reactions where the initial sulfonylation product undergoes further transformations. The development of such processes would be highly attractive for the rapid construction of molecular complexity.

| Research Area | Potential Transformation | Significance |

| Photocatalysis | Generation of sulfonyl radicals for C-S and C-C bond formation. | Mild reaction conditions, late-stage functionalization. researchgate.netbohrium.comnih.gov |

| Transition-Metal Catalysis | Cross-coupling reactions for direct arylation/alkylation. | Access to diverse sulfones and other sulfur-containing compounds. |

| Reaction Cascades | One-pot, multi-component synthesis of complex molecules. | Increased synthetic efficiency and molecular diversity. |

Development of Greener Synthetic Methodologies for its Preparation and Reactions

The principles of green chemistry are increasingly influencing the design of synthetic routes, and the preparation and reactions of this compound are no exception. Future research will likely focus on developing more sustainable and environmentally benign methodologies.

Sustainable Solvents and Reagents: A key area of investigation is the replacement of traditional volatile organic solvents with greener alternatives such as water, ethanol, or deep eutectic solvents for both the synthesis and subsequent reactions of sulfonyl chlorides. rsc.orgrsc.orgmdpi.comsci-hub.se The use of milder and less hazardous reagents for the oxidative chlorination step is also a priority. organic-chemistry.orgresearchgate.net For instance, methods utilizing reagents like N-chlorosuccinimide (NCS) in combination with recyclable byproducts are being explored. organic-chemistry.orgresearchgate.net

Catalytic Approaches: The development of efficient catalytic systems can significantly reduce waste and improve the atom economy of chemical processes. Research into catalytic methods for the synthesis of sulfonyl chlorides, potentially using earth-abundant metals or organocatalysts, is a promising avenue. sigmaaldrich.combohrium.com Furthermore, the use of catalysts in reactions of this compound can enable transformations under milder conditions and with higher selectivity. bohrium.com

Biocatalysis: The application of enzymes in the synthesis and transformation of sulfonyl chlorides is a largely unexplored but potentially transformative area. Biocatalytic approaches could offer unparalleled selectivity and operate under mild, aqueous conditions, aligning perfectly with the goals of green chemistry.

| Green Chemistry Approach | Application to this compound | Potential Benefits |

| Sustainable Solvents | Use of water, ethanol, or deep eutectic solvents in synthesis and reactions. rsc.orgrsc.orgmdpi.comsci-hub.se | Reduced environmental impact, improved safety. |

| Greener Reagents | Employment of milder oxidants and chlorinating agents like NCS. organic-chemistry.orgresearchgate.net | Less hazardous processes, potential for reagent recycling. |

| Catalysis | Development of metal- or organo-catalytic synthetic routes. sigmaaldrich.combohrium.com | Increased efficiency, reduced waste, milder conditions. |

| Biocatalysis | Enzymatic synthesis and transformations. | High selectivity, environmentally friendly conditions. |

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and reactions of this compound into continuous flow and automated platforms offers significant advantages in terms of safety, efficiency, and scalability.

Flow Synthesis: Continuous flow reactors provide excellent control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial for potentially exothermic reactions like the formation of sulfonyl chlorides. rsc.orgresearchgate.netresearchgate.net The development of robust flow protocols for the preparation of this compound would enable safer and more efficient production. rsc.orgresearchgate.netresearchgate.net Furthermore, telescoping the flow synthesis with subsequent reactions, such as sulfonamide formation, would streamline multi-step processes.

Automated Synthesis: The use of this compound in automated synthesis platforms can accelerate the discovery of new bioactive molecules. nih.gov By integrating robotic systems with flow reactors or microfluidic chips, large libraries of sulfonamide and sulfonate ester derivatives can be rapidly synthesized and screened for biological activity. nih.govlabmanager.com This high-throughput approach is invaluable in drug discovery and materials science.

Lab-on-a-Chip Technologies: The miniaturization of chemical synthesis using lab-on-a-chip devices presents exciting opportunities. labmanager.com The synthesis and reactions of this compound on a microfluidic chip would allow for precise control over reaction conditions, minimal reagent consumption, and rapid optimization of reaction parameters. labmanager.com

| Technology | Application | Advantages |

| Flow Chemistry | Continuous synthesis and subsequent reactions. rsc.orgresearchgate.netresearchgate.net | Enhanced safety, improved efficiency, scalability. |

| Automated Synthesis | High-throughput library synthesis. nih.govlabmanager.com | Accelerated discovery of new molecules. |

| Lab-on-a-Chip | Miniaturized synthesis and reaction optimization. labmanager.com | Precise control, minimal waste, rapid screening. |

Design of Next-Generation Reagents Based on the this compound Scaffold

The unique structural features of this compound, namely the flexible butyl chain and the sterically demanding tert-butoxy (B1229062) group, make it an attractive scaffold for the design of novel reagents with tailored properties.

Stimuli-Responsive Reagents: The tert-butoxy group can potentially be cleaved under specific conditions (e.g., acidic environment) to reveal a hydroxyl group. This property could be exploited to design "smart" reagents that are activated by a specific stimulus. For example, a molecule containing the 4-(tert-butoxy)butane-1-sulfonyl moiety could be designed to release a therapeutic agent upon entering the acidic environment of a tumor.

Linkers and Probes: The bifunctional nature of the molecule (a reactive sulfonyl chloride and a modifiable tert-butoxy group) makes it suitable for use as a linker in bioconjugation or as a chemical probe. After modification of the tert-butoxy group to include a reporter molecule (e.g., a fluorophore or a biotin (B1667282) tag), the sulfonyl chloride can be used to attach the probe to a target protein or other biomolecule.

Polymer and Materials Science: The incorporation of the 4-(tert-butoxy)butane-1-sulfonyl moiety into polymers could lead to materials with interesting properties. nbinno.com For instance, polymers bearing this group could be designed to have tunable solubility or to undergo controlled degradation upon cleavage of the tert-butoxy group.

| Reagent Type | Design Concept | Potential Application |

| Stimuli-Responsive | Cleavage of the tert-butoxy group to unmask a functional group. | Targeted drug delivery, controlled release systems. |

| Linkers and Probes | Bifunctional scaffold for bioconjugation. | Chemical biology, diagnostics. |

| Polymer Building Blocks | Incorporation into polymer chains. nbinno.com | Smart materials, biodegradable polymers. |

Frontiers in Understanding its Fundamental Chemical Behavior and Applications

A deeper understanding of the fundamental chemical properties of this compound is crucial for unlocking its full potential. Advanced computational and experimental techniques will play a key role in this endeavor.

Computational Modeling: Density Functional Theory (DFT) and other computational methods can be employed to investigate the electronic structure, reactivity, and reaction mechanisms of this compound. nih.gov Such studies can provide valuable insights into its stability, selectivity in reactions, and the nature of transition states, guiding the design of new experiments and catalysts.

Advanced Spectroscopic and Analytical Techniques: The use of advanced analytical techniques, such as high-resolution mass spectrometry and multidimensional NMR spectroscopy, can aid in the detailed characterization of reaction intermediates and products. In situ monitoring of reactions using techniques like ReactIR or Raman spectroscopy can provide real-time kinetic and mechanistic information.

Emerging Applications: Beyond its traditional use in medicinal chemistry, this compound and its derivatives could find applications in other fields. google.comacs.org For example, the resulting sulfonamides and sulfones are known to have applications in agrochemicals and materials science. nbinno.comgoogle.comacs.org Exploring these avenues could lead to the discovery of new pesticides, herbicides, or functional materials with unique properties.

| Research Frontier | Methodology | Expected Outcome |

| Computational Chemistry | DFT calculations, molecular dynamics simulations. nih.gov | Deeper understanding of reactivity, reaction mechanisms, and stability. |

| Advanced Analytics | High-resolution MS, multidimensional NMR, in situ spectroscopy. | Detailed characterization of reaction pathways and intermediates. |

| New Applications | Exploration in agrochemicals and materials science. nbinno.comgoogle.comacs.org | Discovery of novel pesticides, functional polymers, and other materials. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(tert-butoxy)butane-1-sulfonyl chloride, and what factors influence reaction efficiency?

- Methodology : A common route involves chlorination of 4-(tert-butoxy)butane-1-sulfonic acid using agents like PCl₅ or SOCl₂ under anhydrous conditions. Reaction efficiency depends on temperature control (typically 50–80°C), moisture exclusion, and stoichiometric excess of chlorinating agents. Purification via vacuum distillation or recrystallization in non-polar solvents (e.g., hexane) is recommended to remove residual reagents .

- Key Factors : Moisture leads to hydrolysis; inert atmospheres (N₂/Ar) and dry solvents (e.g., anhydrous CH₂Cl₂) are critical. Catalytic Lewis acids (e.g., AlCl₃) may enhance reactivity but require careful quenching .

Q. How can researchers mitigate hydrolysis of this compound during storage and experimental handling?

- Methodology : Store the compound under inert gas (argon) at –20°C in sealed, moisture-resistant containers. Use freshly activated molecular sieves in storage vials. During reactions, maintain anhydrous conditions via Schlenk-line techniques or gloveboxes. Quench residual water with anhydrous MgSO₄ or CaCl₂ .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : The tert-butoxy group shows a singlet at ~1.2 ppm (¹H) and 28–30 ppm (¹³C). The sulfonyl chloride moiety deshields adjacent protons (δ 3.5–4.0 ppm for CH₂-SO₂Cl) .

- IR Spectroscopy : Strong S=O stretches at 1360–1370 cm⁻¹ and 1170–1180 cm⁻¹ confirm sulfonyl chloride identity .

- Mass Spectrometry : Molecular ion [M]⁺ at m/z 226 (C₈H₁₅ClO₃S) and fragment peaks (e.g., [M–Cl]⁺) validate purity .

Advanced Research Questions

Q. How does steric hindrance from the tert-butoxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitutions?

- Methodology : Compare reaction kinetics with less hindered analogs (e.g., butane-1-sulfonyl chloride). Use Hammett plots or DFT calculations to quantify electronic/steric effects. Experimental data shows reduced reactivity with bulky nucleophiles (e.g., secondary amines), favoring kinetic control in polar aprotic solvents (e.g., DMF) .

- Contradiction Resolution : Conflicting reports on reaction rates may arise from solvent polarity or temperature variations. Systematic studies under standardized conditions (e.g., 25°C in THF) are recommended .

Q. How can reaction conditions be optimized for selective sulfonamide formation using this compound with primary vs. secondary amines?

- Methodology :

- Primary Amines : Use mild bases (e.g., Et₃N) in THF at 0–25°C to avoid over-reaction. Yields >85% are achievable with 1.2 equiv of amine .

- Secondary Amines : Higher temperatures (40–60°C) and stronger bases (e.g., DBU) improve reactivity. Steric hindrance necessitates longer reaction times (12–24 hrs) .

- Data Table :

| Amine Type | Base | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Primary | Et₃N | 25 | 87 | |

| Secondary | DBU | 60 | 72 |

Q. What are the primary thermal decomposition pathways of this compound, and how can these be analyzed?

- Methodology : Thermogravimetric analysis (TGA) coupled with DSC reveals decomposition onset at ~120°C, releasing SO₂ and HCl. Gas chromatography-mass spectrometry (GC-MS) identifies volatile byproducts. Stabilizers like BHT (0.1 wt%) can delay degradation .

- Advanced Analysis : In situ FTIR monitors gas evolution (SO₂ at ~1350 cm⁻¹), while XPS confirms surface oxidation products .

Contradictions and Resolutions

- Synthetic Yield Variability : Discrepancies in yields (50–90%) across studies may stem from impurities in starting materials or inconsistent chlorination conditions. Reproducibility requires rigorous pre-drying of sulfonic acid precursors and standardized reagent ratios .

- Reactivity in Protic Solvents : While some protocols use methanol/water mixtures for quenching, others report rapid hydrolysis. Microscale testing under controlled humidity (e.g., 10% RH) clarifies solvent compatibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.